2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Description
Chemical Structure and Properties
The compound 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one (CAS 565166-62-3) is a benzodiazole derivative featuring a difluoromethyl substituent on the benzodiazole ring and a 3,4,5-trimethoxyphenyl (TMP) ketone moiety. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of 326.35 g/mol . The compound is cataloged as a 5-membered heterocycle but is currently discontinued in commercial supplies .
For example, describes the use of sodium hydroxide in ethanol to deprotect sulfonylated intermediates, yielding benzodiazole-containing products with yields ranging from 30–95%. The TMP group is likely introduced through Friedel-Crafts acylation or similar electrophilic substitution reactions .
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4/c1-25-15-8-11(9-16(26-2)18(15)27-3)14(24)10-17-22-12-6-4-5-7-13(12)23(17)19(20)21/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQMNYRNBAOSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2=NC3=CC=CC=C3N2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one |
| PubChem CID | 57365531 |
| Appearance | Powder |
Structural Characteristics
The compound features a benzodiazole ring, which is known for its diverse biological activities, and a trimethoxyphenyl group that may enhance its pharmacological properties. The difluoromethyl group is also significant as it can influence the lipophilicity and overall reactivity of the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds containing benzodiazole moieties exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of related benzodiazole derivatives reported significant inhibition of growth in several cancer cell lines, including breast and lung cancer cells. The IC values indicated that these compounds could be promising candidates for further development in cancer therapy .
- Antimicrobial Activity : In vitro assays demonstrated that derivatives of benzodiazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may contribute to its ability to penetrate bacterial cell walls effectively .
- Pharmacokinetics and Bioavailability : Research into the pharmacokinetic profiles of similar compounds suggests that modifications to the molecular structure can enhance bioavailability and reduce toxicity. Studies indicated favorable absorption rates when administered orally or intravenously .
Summary of Biological Activities
Scientific Research Applications
Biological Applications
The potential biological activities of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one have been explored in various studies:
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit anticancer properties. The compound's structure suggests it may interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies have shown promising results in vitro against various cancer cell lines .
Antimicrobial Properties
Benzodiazole compounds are known for their antimicrobial activities. This specific compound could serve as a lead for developing new antibiotics or antifungal agents due to its unique structure and substituents .
Anti-inflammatory Effects
The anti-inflammatory properties of similar benzodiazole derivatives suggest that this compound may also exhibit such effects. Further research is required to elucidate its mechanisms and efficacy in reducing inflammation .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Benzodiazole Derivatives : A study synthesized various benzodiazole derivatives and evaluated their anticancer activity through MTT assays. Results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines .
- Molecular Docking Studies : In silico studies involving molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins associated with cancer progression. These studies provide insights into the potential mechanisms of action and guide further experimental validation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Heterocyclic Cores
Key Observations
Core Heterocycle Influence :
- The benzimidazole core in the target compound may enhance π-π stacking interactions with biological targets compared to triazoles or pyridines. However, triazole derivatives (e.g., ) demonstrate superior anticancer potency (IC₅₀ < 1 μM), attributed to their ability to inhibit tubulin polymerization .
- Pyridine-containing analogs () lack reported activity but share the TMP group, which is critical for binding to colchicine sites in microtubules .
TMP moiety: Ubiquitous in antiproliferative compounds, this group enhances binding affinity to hydrophobic pockets in enzymes or receptors .
Table 2: Physicochemical Properties
| Compound Type | Melting Point (°C) | Solubility | Synthetic Yield |
|---|---|---|---|
| Target Compound | Not reported | Likely low (solid) | ~30–95%* |
| Benzo[b]thiophene-Triazole | Not reported | Moderate | 86% (analog) |
| Pyridine-TMP ethanone | Not reported | Low | 38% (analog) |
*Based on analogous synthesis in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
